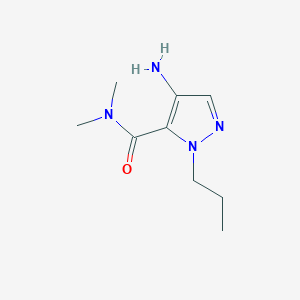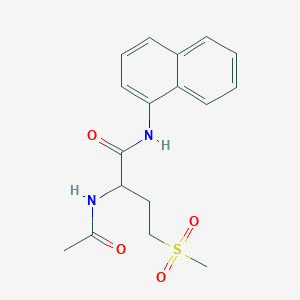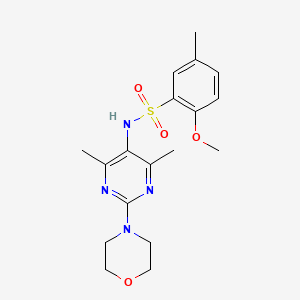
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, also known as BQCA, is a chemical compound that is widely used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have therapeutic potential in various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound's synthesis and chemical properties are of considerable interest. Research on similar quinoline derivatives has led to the development of improved synthetic routes for related compounds, demonstrating their relevance in organic synthesis. For instance, Mao et al. (2012) described an efficient and scalable synthetic route for a related quinoline derivative, showcasing the compound's potential for cost-effective and high-purity production in organic chemistry and pharmaceutical research (Mao et al., 2012).
Material Science Applications
Compounds with similar quinoline frameworks have been explored for their potential in material science, particularly in electroluminescent materials and dye-sensitized solar cells (DSSCs). Huang et al. (2003) synthesized benzo[a]aceanthrylene-cored compounds for red-emitting electroluminescent materials, indicating the utility of quinoline derivatives in developing advanced electronic and photonic materials (Huang et al., 2003).
Antimicrobial and Antiviral Research
Quinoline derivatives have also been studied for their antimicrobial and antiviral properties. Patel et al. (2011) synthesized new quinazolinones with promising antimicrobial activities, hinting at the potential of quinoline-based compounds in developing new antimicrobial agents (Patel et al., 2011). Additionally, Ghosh et al. (2008) reported a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects against Japanese encephalitis, underscoring the therapeutic potential of quinoline compounds in antiviral research (Ghosh et al., 2008).
Antitumor Activity
The antitumor potential of quinoline derivatives has also been a focus of scientific research. Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogues, demonstrating broad-spectrum antitumor activity. This research highlights the compound's relevance in oncology and the development of new cancer therapies (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-33-20-12-13-23-21(14-20)26(32)22(25(31)17-6-4-3-5-7-17)15-29(23)16-24(30)28-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBIFONYCHKCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
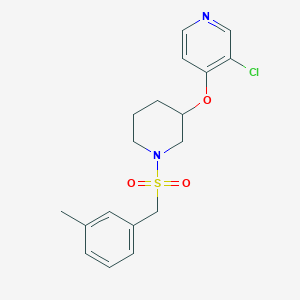
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
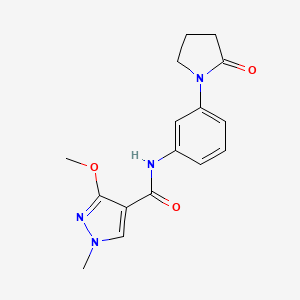
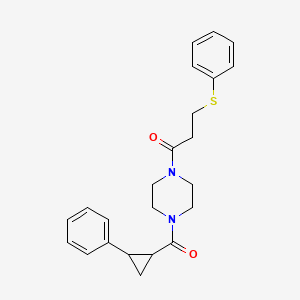

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
